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Compound of Interest

Compound Name:
2-(4-oxo-3(4H)-quinazolinyl)-N-

phenylacetamide

CAS No.: 108086-38-0

Cat. No.: B5688007

Get Quote

Executive Summary: The "Score vs. Reality" Gap
In drug discovery, a raw docking score (e.g., -9.5 kcal/mol) is a theoretical ranking, not a

physical constant. For quinazolinone derivatives—widely used to target kinases like EGFR,

VEGFR-2, and DHFR—standard scoring functions often fail to distinguish between a "tight

binder" and a "sticky" false positive due to the scaffold's flat, aromatic nature.

This guide defines the Validation Trinity required to publish docking data with high confidence:

Geometric Fidelity: Can the software reproduce the crystallographic pose of a known

quinazoline inhibitor (e.g., Gefitinib/Erlotinib) with RMSD < 2.0 Å?

Enrichment Capacity: Can the protocol distinguish active quinazolinones from a set of

chemically similar decoys?

Experimental Correlation: Does the ranking correlate with biological IC
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Head-to-Head Software Comparison
The following comparison evaluates the three industry-standard platforms specifically for

quinazolinone-based kinase inhibitors.

Feature
Schrödinger Glide

(XP)

CCDC GOLD

(ChemPLP)
AutoDock Vina (1.2)

Scoring Bias

Hydrophobic/Steric.

Excellent at penalizing

steric clashes in the

tight ATP-binding

pocket.

H-Bonding/Polar.

Heavily weights the

critical Met793 hinge

interaction.

Varies. Good

generalist, but often

underestimates

-

stacking energy.

Quinazolinone

Performance

High. Best for "pose

prediction" of the

quinazoline core due

to rigorous sampling

of hydrophobic

enclosures.

High. Superior for

derivatives with

flexible polar tails

(e.g., solvent-exposed

regions).

Medium-High.

Requires manual

exhaustiveness tuning

(>32) to match

commercial accuracy.

Handling of Water

Explicit. Can treat

conserved waters

(e.g., Thr790 water

bridge) as

displaceable/lockable.

Toggleable. "Toggle"

water molecules allow

flexibility during

docking.

Implicit. Generally

ignores specific water

bridges unless

manually added as

part of the receptor.

Rec. Use Case

Lead Optimization.

When precise rank-

ordering of congeners

is needed.

Virtual Screening.

When scaffold

hopping or flexible

side chains are

involved.

Initial Screening.

High-throughput

filtering of large

libraries.
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Expert Insight: For quinazolinones, Glide XP often yields better correlation with IC

because it explicitly models the desolvation penalty of the hydrophobic core

entering the ATP pocket. GOLD is preferred if your derivative has a long, flexible tail

extending into the solvent channel.

Critical Validation Workflow
To ensure scientific integrity, every docking campaign must follow this self-validating workflow.

Diagram 1: The "Self-Validating" Docking Workflow
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Caption: A closed-loop validation system. Docking is only "valid" if it can reproduce the known

crystal pose (RMSD < 2.0 Å) and distinguish actives from decoys before testing new

compounds.
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Experimental Protocols
Protocol A: Geometric Validation (Re-docking)
Objective: Prove the software can find the correct pose for a quinazolinone.

Target Selection: Download PDB ID 1M17 (EGFR complexed with Erlotinib).

Preparation:

Protein: Remove all water molecules except those bridging the ligand to the gatekeeper

residue (if applicable). Add polar hydrogens.[1] Assign Kollman charges.

Ligand: Extract Erlotinib. Randomize its conformation and rotation to remove "memory" of

the crystal pose.

Grid Generation:

Center: X=22.014, Y=0.253, Z=52.794 (Active site centroid).[2][3]

Size:

Å (Standard) or

Å (Focused).

Execution: Run docking (e.g., Vina exhaustiveness=32).

Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the

original crystal ligand. Pass Criteria: RMSD

Å.

Protocol B: Biological Correlation (IC vs. Score)
Objective: Test if better scores actually mean better inhibitors.

Dataset: Select 10–15 synthesized quinazolinone derivatives with determined IC
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values spanning at least 3 orders of magnitude (e.g., 10 nM to 10

M).

Normalization: Convert IC

to pIC

(

).

Docking: Dock all compounds using the validated parameters from Protocol A.

Analysis: Plot Docking Score (X-axis) vs. pIC

(Y-axis).

Metric: Calculate the coefficient of determination (

).

: Strong predictive utility.

: The scoring function is essentially random for this series; rely on interaction fingerprints
instead.

Mechanistic Grounding: The Quinazolinone
Pharmacophore
Understanding why these molecules bind is crucial for judging docking poses. A "good" score

with the wrong interactions is a failure.

Diagram 2: Key EGFR-Quinazolinone Interactions
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Caption: The non-negotiable anchor point for quinazolinone efficacy is the H-bond between N1

and Met793.[4] Docking poses lacking this should be discarded regardless of score.

Key Residue Checklist
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Residue Interaction Type Role in Validation

Met793
Hydrogen Bond (Backbone

NH)

Mandatory. If the quinazoline

N1 does not accept an H-bond

here, the pose is invalid.

Thr790 Hydrophobic/Steric

Gatekeeper. Limits the size of

substituents at the C7 position.

T790M mutation causes

resistance by steric hindrance.

Lys745 Salt Bridge / H-Bond

Catalytic. Often interacts with

polar groups on the C6/C7

side chains.

Asp855 Water-mediated H-Bond

DFG Motif. Stabilizes the

active conformation; interaction

often mediated by a water

molecule.
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scores-for-quinazolinone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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